3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-10-6-1-4(9)2-11-7(5)6/h1-3,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUOXENSLCECCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 1h Pyrrolo 3,2 B Pyridin 6 Amine and Analogs
Retrosynthetic Analysis of the 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine Core
A retrosynthetic analysis of this compound reveals several logical disconnections. The most straightforward approach involves functional group interconversion (FGI) of the 1H-pyrrolo[3,2-b]pyridine core. This strategy disconnects the target molecule to the parent 4-azaindole (B1209526) scaffold and the corresponding brominating and aminating reagents.
A more convergent approach involves disconnecting the C-N or C-Br bonds at a later stage. For instance, the amino group at the C-6 position can be traced back to a nitro group, which is a common precursor installed on the pyridine (B92270) ring prior to the pyrrole (B145914) ring formation. The C-3 bromo group is typically introduced via electrophilic substitution on the electron-rich pyrrole ring.
Further disconnection of the 4-azaindole nucleus itself leads to two primary strategies: formation of the pyrrole ring onto a pre-existing pyridine (the most common approach) or construction of the pyridine ring from a pyrrole precursor. Key pyrrole-forming retrosynthetic strategies include the Leimgruber-Batcho and Fischer indole (B1671886) type cyclizations, which start from appropriately substituted nitropyridines or pyridylhydrazines, respectively.
Established Synthetic Routes to Pyrrolo[3,2-b]pyridines
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in medicinal chemistry. Several classic indole syntheses have been adapted for its construction.
Two of the most prominent methods for constructing the pyrrole ring of the 4-azaindole system are the Fischer and the Leimgruber-Batcho syntheses.
Fischer Indole Cyclization: Historically considered inefficient for electron-deficient pyridine systems, the Fischer indole synthesis has been successfully applied to the preparation of 4- and 6-azaindoles. acs.orgacs.orgnih.gov The reaction involves the acid-catalyzed thermal cyclization of a pyridylhydrazone, which is formed from the condensation of a pyridylhydrazine with an aldehyde or ketone. acs.org Research has shown that the presence of an electron-donating group (EDG) on the starting pyridylhydrazine significantly improves the efficiency of this approach. acs.orgthieme-connect.com This is attributed to the EDG facilitating the critical thieme-connect.comthieme-connect.com-sigmatropic rearrangement step. acs.org For example, 6-methoxypyrid-3-ylhydrazine reacts with valeraldehyde (B50692) in aqueous sulfuric acid to yield the corresponding 4-azaindole in good yield. acs.org
Table 1: Examples of Fischer Indole Cyclization for Azaindole Synthesis
| Pyridylhydrazine Precursor | Carbonyl Compound | Acid Catalyst | Product | Yield | Reference |
| 6-Methoxypyrid-3-ylhydrazine | Valeraldehyde | H₂SO₄ (aq) | 2-Butyl-6-methoxy-1H-pyrrolo[3,2-b]pyridine | 80% | acs.org |
| 6-Methoxypyrid-3-ylhydrazine | Cyclohexanone | H₂SO₄ (aq) | 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole | 82% | acs.org |
| 2-Methoxypyrid-4-ylhydrazine | Cyclohexanone | H₂SO₄ (aq) | 8-Methoxy-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indole (6-azaindole) | 75% | acs.org |
Leimgruber-Batcho Synthesis: This is a highly versatile and widely used method for preparing indoles and azaindoles. rsc.org The synthesis begins with a nitrotoluene analog; for 4-azaindoles, a 3-methyl-2-nitropyridine (B96847) is a typical starting material. rsc.orgbaranlab.org The methyl group is condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. rsc.orgdurham.ac.uk Subsequent reductive cyclization of the enamine, typically using catalytic hydrogenation (e.g., Pd/C) or other reducing agents like iron in acetic acid, yields the pyrrole ring. rsc.orgresearchgate.net The use of microwave irradiation has been shown to significantly accelerate the reaction, particularly when catalyzed by Lewis acids. rsc.orgrsc.orgsigmaaldrich.com
Table 2: Key Steps in the Leimgruber-Batcho Azaindole Synthesis
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
| 1. Enamine Formation | 3-Methyl-2-nitropyridine | DMFDMA, Heat (Conventional or Microwave) | (E)-N,N-Dimethyl-2-(2-nitro-3-pyridinyl)ethenamine | rsc.org |
| 2. Reductive Cyclization | Enamine intermediate | H₂, Pd/C | 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) | rsc.org |
While less common, methods to construct the pyridine ring onto a pre-formed pyrrole are also known. These strategies often involve cycloaddition reactions or ring transformations. baranlab.orgacs.org For instance, inverse-electron-demand Diels-Alder reactions of heterocyclic azadienes can be employed to build the pyridine ring. baranlab.org Another documented approach is the unexpected ring transformation of pyrazolo[2,3-a]pyridines into the pyrrolo[3,2-b]pyridine system, which involves an N-N bond fission and rearrangement. acs.org Such methods, while not as prevalent as pyrrole-forming strategies, offer alternative synthetic entries to the core scaffold.
Direct Synthesis Strategies for this compound
The pyrrole moiety of the 4-azaindole system is electron-rich and undergoes electrophilic substitution reactions preferentially at the C-3 position. rsc.org Bromination is readily achieved using standard electrophilic brominating agents.
N-Bromosuccinimide (NBS): NBS is a convenient and widely used reagent for the bromination of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in a suitable solvent like chloroform (B151607) or DMF. wikipedia.orggoogle.com Due to the high reactivity of the 4-azaindole C-3 position, the reaction often proceeds under mild conditions to afford the 3-bromo-1H-pyrrolo[3,2-b]pyridine selectively. masterorganicchemistry.com
Table 3: Typical Conditions for C-3 Bromination
| Substrate | Reagent | Solvent | Product | Reference |
| 1H-Pyrrolo[3,2-b]pyridine | N-Bromosuccinimide (NBS) | Chloroform (CHCl₃) or DMF | 3-Bromo-1H-pyrrolo[3,2-b]pyridine | google.com |
| 1H-Pyrrolo[2,3-b]pyridine | Bromine (Br₂) | Chloroform (CHCl₃) | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | google.com |
Introduction of the amino group at the C-6 position can be accomplished via several methods, most commonly through nucleophilic aromatic substitution on a 6-halo precursor or by reduction of a 6-nitro group.
Nucleophilic Aromatic Substitution (SNAr): Starting from a 6-halo-1H-pyrrolo[3,2-b]pyridine, such as 6-chloro-1H-pyrrolo[3,2-b]pyridine, the amino group can be introduced by reaction with an amine source like ammonia (B1221849) or a protected amine equivalent. sigmaaldrich.com These reactions can sometimes be performed without a transition metal catalyst, often under microwave irradiation to enhance reaction rates. researchgate.net
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds and is applicable to halo-azaindoles. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction pairs a 6-halo-1H-pyrrolo[3,2-b]pyridine with an amine source. Various generations of palladium catalysts and phosphine (B1218219) ligands (e.g., BINAP, XPhos) have been developed to improve the scope and efficiency of this transformation. wikipedia.org
Reduction of a Nitro Group: A highly effective and common strategy involves the synthesis of a 6-nitro-1H-pyrrolo[3,2-b]pyridine intermediate, followed by its reduction to the 6-amino derivative. The nitro group can be introduced onto the pyridine ring at an early stage, for example, starting from a 5-amino-2-nitropyridine, which is then elaborated to the pyrrolo[3,2-b]pyridine core. The subsequent reduction of the nitro group is typically achieved under standard conditions, such as catalytic hydrogenation (H₂ over Pd/C), or using metal/acid combinations like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂). This approach was used in the synthesis of a related pyrrolo[3,2-c]pyridine isomer. nih.gov
Table 4: Common Amination Methodologies
| Precursor | Method | Key Reagents | Product | Reference |
| 6-Chloro-1H-pyrrolo[3,2-b]pyridine | Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, amine source | 1H-Pyrrolo[3,2-b]pyridin-6-amine | wikipedia.orgnih.gov |
| 6-Chloro-1H-pyrrolo[3,2-b]pyridine | SNAr | Amine source, heat (microwave) | 1H-Pyrrolo[3,2-b]pyridin-6-amine | researchgate.net |
| 6-Nitro-1H-pyrrolo[3,2-b]pyridine | Nitro Group Reduction | H₂/Pd/C or Fe/AcOH or SnCl₂ | 1H-Pyrrolo[3,2-b]pyridin-6-amine | nih.gov |
Green Chemistry Approaches and Sustainable Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like this compound and its analogs. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of azaindoles, offering significant advantages over conventional heating methods. researchgate.netsphinxsai.com Reactions conducted under microwave irradiation often exhibit accelerated reaction times, higher yields, and improved product purity. researchgate.netsphinxsai.com For instance, the synthesis of various 4-, 5-, 6-, and 7-azaindoles via a microwave-assisted intramolecular Heck reaction proceeds in moderate to good yields. researchgate.net
A notable example is the iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes to produce 7-azaindoles. Under microwave irradiation at 130 °C, the desired product was obtained in 72% yield within 60 minutes. In contrast, the same reaction under conventional thermal heating resulted in a significantly lower yield of 33%. nih.gov This highlights the efficiency of microwave heating in promoting these transformations. While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, the successful application of this technology to analogous structures suggests its high potential for the efficient and greener synthesis of this target compound.
Catalytic Approaches:
The use of catalytic systems, particularly those involving transition metals, is another cornerstone of green synthetic methodologies for azaindoles. These methods often allow for reactions to proceed under milder conditions and with higher atom economy.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions to form the azaindole scaffold. nih.gov For example, a scalable process for preparing 2-amino-3-bromo-6-chloropyrazine, a related heterocyclic structure, has been developed with a high yield of 90%. google.com
Iron-Catalyzed Reactions: As mentioned earlier, iron catalysis, especially when combined with microwave irradiation, provides a more economical and environmentally friendly alternative to palladium for the synthesis of azaindoles. nih.gov
Transition-Metal-Free Synthesis: The development of transition-metal-free synthetic routes is a significant advancement in green chemistry. One such approach involves the one-pot synthesis of 2-aryl-7-azaindolines and 2-aryl-7-azaindoles from 2-fluoro-3-methylpyridine (B30981) and arylaldehydes, with yields reaching up to 86%.
Comparative Analysis of Synthetic Efficiencies and Yields
The efficiency of a synthetic route is determined by several factors, including chemical yield, reaction time, and the ease of purification. A comparative analysis of different methodologies for synthesizing azaindole derivatives reveals significant variations in these parameters.
Microwave-assisted methods consistently demonstrate superior efficiency in terms of reaction time and often yield, when compared to conventional heating. For example, a comparative study on the synthesis of selected heterocyclic molecules showed that microwave heating reduced reaction times from hours to minutes and increased yields by 10-30% compared to conventional methods. sphinxsai.com
The choice of catalyst also plays a crucial role. While palladium catalysts are effective, the development of more abundant and less toxic metal catalysts like iron is a significant step towards more sustainable processes.
The table below presents a comparative overview of different synthetic methods for azaindole derivatives, highlighting the reaction conditions and yields. It is important to note that direct comparison is challenging as the substrates and target molecules vary across different studies. However, the data provides a valuable insight into the relative efficiencies of these methods.
| Method | Key Features | Substrate Example | Reagents & Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Iron-Catalyzed Cyclization | Rapid, Economical, Green | 3-iodo-pyridin-2-ylamine and ethynyl-benzene | Fe(acac)3, CuI, KOtBu, NMP, 130 °C, 60 min | 72 | nih.gov |
| Conventional Iron-Catalyzed Cyclization | Longer reaction time | 3-iodo-pyridin-2-ylamine and ethynyl-benzene | Fe(acac)3, CuI, KOtBu, NMP, 130 °C | 33 | nih.gov |
| Microwave-Assisted Intramolecular Heck Reaction | One-pot procedure | Imines/enamines from aminopyridines and ketones | Pd(Ph3)4, Cy2NMe, pyridine | Moderate to Good | researchgate.net |
| Scalable Synthesis of 2-amino-3-bromo-6-chloropyrazine | High yield, scalable | Compound 7 (a pyrazine (B50134) derivative) | NCS, acetonitrile (B52724), 82 °C, 12 hours | 90 | google.com |
| Transition-Metal-Free Synthesis of 2-aryl-7-azaindoles | Avoids transition metals | 2-fluoro-3-methylpyridine and benzaldehyde | KN(SiMe3)2 and LiN(SiMe3)2 | 86 | |
| Synthesis of 2,3-disubstituted-6-azaindoles | Good yield for substituted analogs | 3,4-dibromopyridine and alkynes/amines | Pd-catalyzed tandem reactions | up to 77 |
Chemical Transformations and Derivatization of 3 Bromo 1h Pyrrolo 3,2 B Pyridin 6 Amine
Reactivity of the Bromo Substituent
The bromine atom at the C-3 position of the pyrrolo[3,2-b]pyridine core is a key functional group that enables numerous transformations. Its reactivity is characteristic of halogenated aromatic and heteroaromatic compounds, serving as a linchpin for introducing molecular complexity. pipzine-chem.compipzine-chem.com
The bromine atom on the pyrrole (B145914) ring of the 4-azaindole (B1209526) scaffold is susceptible to nucleophilic substitution. pipzine-chem.com Halopyridines and related heterocyclic systems can undergo nucleophilic aromatic substitution (NAS), where a nucleophile attacks the carbon atom bearing the halogen. youtube.com This reaction proceeds through an addition-elimination mechanism, often requiring the disruption of aromaticity to form an intermediate complex before the halide is ejected to restore the aromatic system. youtube.com The reactivity of the bromo substituent in 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine allows for the introduction of various nucleophiles, such as alkoxides and amines, to form new carbon-heteroatom bonds. pipzine-chem.com While often requiring heat, this method provides a direct pathway for derivatization at the C-3 position. youtube.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromo substituent at C-3 serves as an excellent handle for these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This method is widely used for the synthesis of biaryl and heteroaryl compounds. researchgate.netbeilstein-journals.org The reaction is highly versatile, and various palladium catalysts and ligands can be employed to achieve high yields with different substrates. researchgate.net For this compound, a Suzuki coupling would introduce an aryl or vinyl group at the C-3 position.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Role |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the oxidative addition and reductive elimination steps. |
| Ligand | PPh₃, XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and participates in the transmetalation step. |
| Solvent | Dioxane/Water, Toluene (B28343)/Water, DMF | Solubilizes reactants and facilitates the reaction. |
| Boron Reagent | Phenylboronic acid, Heteroarylboronic acids | Source of the aryl or vinyl group to be coupled. |
Sonogashira Coupling: The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine serving as both the base and, occasionally, the solvent. wikipedia.orgresearchgate.net This reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org The coupling of this compound with various terminal alkynes would yield 3-alkynyl derivatives, which are valuable intermediates in the synthesis of complex molecules and materials. researchgate.net Research on the Sonogashira coupling of 2-amino-3-bromopyridines demonstrates high efficiency and broad substrate scope, suggesting similar success for the target compound. researchgate.net
Table 2: Representative Conditions for Sonogashira Coupling of Amino-Bromopyridines
| Component | Examples | Role |
|---|---|---|
| Palladium Catalyst | Pd(CF₃COO)₂, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. researchgate.net |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper(I) acetylide intermediate. wikipedia.orgresearchgate.net |
| Ligand | PPh₃ | Stabilizes the palladium(0) species. researchgate.net |
| Base/Solvent | Et₃N, Diethylamine | Acts as a base to neutralize the generated HX and can serve as the solvent. wikipedia.orgresearchgate.net |
| Alkyne | Phenylacetylene, 1-Heptyne, Trimethylsilylacetylene | The coupling partner that provides the alkyne moiety. researchgate.net |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. wikipedia.orgnih.gov While the target molecule already possesses an amino group, a Buchwald-Hartwig reaction at the C-3 bromo position is theoretically possible, though it would likely require protection of the existing amine and pyrrole N-H to prevent competitive reactions. More commonly, related bromo-pyrrolopyridine scaffolds are key substrates for building more complex structures via this amination. nih.gov
Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination
| Component | Examples | Role |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. chemspider.com |
| Ligand | BINAP, XPhos, RuPhos | Crucial for facilitating reductive elimination and stabilizing the catalyst. nih.govchemspider.com |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine coupling partner. nih.govchemspider.com |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvent for the reaction. chemspider.com |
| Amine | Primary amines, Secondary amines, Anilines | The nucleophilic coupling partner. |
Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation is useful for synthesizing the parent 1H-pyrrolo[3,2-b]pyridin-6-amine scaffold or for introducing deuterium (B1214612) labels for mechanistic studies. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas or a hydrogen source. Alternatively, metal-mediated reductions, such as using zinc dust in an acidic medium or nickel-catalyzed systems, can achieve this transformation. acs.org Recent advancements have demonstrated mechanochemical nickel-catalyzed methods for the dehalogenation of aryl halides, highlighting a chemoselective approach where a C-Br bond can be reduced in the presence of a C-Cl bond. acs.org
Mechanistic and Theoretical Investigations of 3 Bromo 1h Pyrrolo 3,2 B Pyridin 6 Amine and Its Reactions
Reaction Mechanism Elucidation for Key Transformations
While specific mechanistic studies exclusively for 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine are not extensively documented, the reactivity of the pyrrolopyridine core and its halogenated derivatives has been investigated, particularly concerning amination and cross-coupling reactions. The mechanisms for these transformations can be inferred from studies on analogous heterocyclic systems.
Key transformations for this molecule likely involve the bromine atom at the C3 position and the amino group at the C6 position. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. rsc.orgnih.gov The reaction mechanism for the Suzuki-Miyaura coupling on a related bromo-substituted heterocyclic compound, bromobenzene (B47551) on a palladium-zeolite catalyst, has been elucidated through Density Functional Theory (DFT) calculations. nih.gov The catalytic cycle typically involves:
Oxidative Addition: The process begins with the dissociative chemisorption of the aryl bromide onto the palladium(0) catalyst to form a Pd(II) intermediate. nih.gov
Transmetalation: The organoboron reagent (e.g., a boronic acid) then undergoes transmetalation with the Pd(II) complex. nih.gov This step is often the rate-determining step and involves the transfer of the organic group from boron to palladium. nih.gov
Reductive Elimination: Finally, the two organic fragments on the palladium center couple, and the C-C bond is formed, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. nih.gov
Another significant class of reactions involves the amino group at the C6 position. Direct amination of pyridines can proceed via a nucleophilic substitution of hydrogen (SNH) mechanism. nih.gov For halogenated pyridines, nucleophilic aromatic substitution (SNAr) is a common pathway. The presence of the bromine atom and the fused pyrrole (B145914) ring influences the electronic distribution of the pyridine (B92270) ring, affecting the regioselectivity and rate of such reactions. Mechanistic studies on the amination of related N-heteroarenes can provide a framework for understanding how the amino group might be introduced or how it might participate in further reactions. nih.govnih.gov
Computational Chemistry and Quantum Mechanical Studies
Computational methods, particularly DFT, are invaluable tools for investigating the properties of molecules like this compound. researchgate.nettandfonline.com These studies provide insights into the molecule's electronic structure, stability, and spectroscopic characteristics.
Molecular Orbital Analysis and Electronic Structure
The electronic properties of the pyrrolopyridine core are significantly influenced by the positions of the nitrogen atoms and the nature and location of substituents. DFT calculations on related pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine derivatives reveal important details about their molecular orbitals. tandfonline.comnih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. For aromatic heterocycles, the HOMO is often distributed over the π-system, while the LUMO is also a π-type orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the characterization of newly synthesized compounds.
NMR Spectroscopy: The simulation of NMR spectra is a powerful tool for structure elucidation. nih.gov By calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. The predicted spectra can then be compared with experimental data to confirm the structure. For pyridine-containing compounds, protons adjacent to the nitrogen atom typically appear at a lower field (higher ppm) in the ¹H NMR spectrum. youtube.com
IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. arxiv.orgbiorxiv.orgbiorxiv.org These calculations can predict the positions of characteristic absorption bands, such as the N-H stretching vibrations of the pyrrole and amine groups, as well as vibrations associated with the aromatic rings. Comparing the computed spectrum with the experimental one can help in assigning the observed vibrational modes to specific functional groups and motions within the molecule. biorxiv.orgbiorxiv.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. researchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transition states. nih.gov For reactions like the Suzuki-Miyaura coupling, DFT calculations can be used to determine the activation energies for each step of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). nih.gov
By locating the transition state structures and calculating their energies, chemists can identify the rate-determining step of a reaction and understand how different catalysts, substrates, or reaction conditions might affect the reaction rate and outcome. nih.gov For instance, in the Suzuki-Miyaura reaction of bromobenzene, the activation energy for the oxidative addition step was calculated to be relatively low, while the transmetalation step was found to be the rate-determining step. nih.gov Similar analyses for this compound would provide valuable insights into its reactivity in cross-coupling reactions.
Conformation Analysis and Tautomerism
For molecules with flexible groups or the potential for tautomerism, conformational analysis is essential. The amino group in this compound can rotate, and the pyrrole proton can potentially migrate, leading to different tautomeric forms. DFT calculations can be employed to determine the relative energies of different conformers and tautomers, thereby predicting the most stable forms. nih.gov
Studies on related imidazole-amino acids have shown that changes in tautomeric form or pH can induce significant conformational switches. nih.gov The stability of different conformations is influenced by intramolecular interactions, such as hydrogen bonding, and by the polarity of the environment. nih.gov For this compound, it is important to consider the potential for tautomerism involving the pyrrole N-H and the pyridine nitrogen, as well as the amino group. The relative stability of the 1H- and 7H- tautomers of the parent 7-azaindole (B17877) scaffold is a classic example that has been studied computationally.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for predicting the reactivity and selectivity of chemical reactions by focusing on the interaction between the HOMO of one reactant and the LUMO of another. youtube.com The energy difference between the interacting HOMO and LUMO is a key factor; a smaller energy gap leads to a stronger interaction and a more favorable reaction pathway. youtube.com
In the context of this compound, FMO theory can be applied to understand its behavior in various reactions. For example, in a reaction with an electrophile, the HOMO of the pyrrolopyridine would be the key orbital, and the reaction would be expected to occur at the atom(s) with the largest HOMO coefficient. Conversely, in a reaction with a nucleophile, the LUMO would be the important orbital.
DFT calculations can provide detailed information about the energies and spatial distributions of the HOMO and LUMO. researchgate.nettandfonline.com This information can be used to rationalize observed regioselectivity or to predict the most likely site of reaction. For example, in Suzuki-Miyaura reactions, the FMO framework helps to understand the interaction between the palladium complex and the aryl halide. nih.govresearchgate.net
Solvent Effects on Reactivity
The solvent in which a chemical reaction is conducted can exert a profound influence on its rate, yield, and even the nature of the products formed. For a molecule like this compound, which contains both a pyridine and a pyrrole ring system, as well as a reactive carbon-bromine bond, the choice of solvent is critical for controlling its chemical transformations. The effects of the solvent stem from its ability to solvate reactants, intermediates, transition states, and products, thereby altering their relative energies. Key solvent properties that influence reactivity include polarity, proticity (the ability to donate a proton), and coordinating ability.
Theoretical and mechanistic investigations into the reactions of this compound and related heterocyclic systems demonstrate that solvent choice can dictate the reaction pathway, particularly in nucleophilic substitution and metal-catalyzed cross-coupling reactions. Solvents can influence reaction outcomes by stabilizing or destabilizing key intermediates, altering the solubility of reactants and reagents, and in some cases, directly participating in the reaction mechanism. rsc.org
Influence on Nucleophilic Substitution Reactions
The reactivity of the bromo-substituted pyridine ring in this compound is susceptible to nucleophilic attack. The mechanism of such substitutions, typically either SN1 (unimolecular) or SN2 (bimolecular) for aliphatic systems, finds its parallel in nucleophilic aromatic substitution (SNAr) for aryl halides. The solvent's nature plays a pivotal role in determining the favorability of the reaction pathway.
Polar Protic Solvents: These solvents, such as water and alcohols (e.g., methanol, ethanol), possess a hydrogen atom bonded to an electronegative atom and are capable of hydrogen bonding. csbsju.edu They are particularly effective at stabilizing charged species. In reactions that may proceed through a carbocation-like intermediate, such as an SN1-type mechanism, polar protic solvents can accelerate the reaction by stabilizing the transition state leading to this intermediate. csbsju.edulibretexts.org However, for SNAr reactions, which proceed via a charged Meisenheimer complex, these solvents can also strongly solvate the nucleophile, potentially reducing its reactivity. libretexts.org The use of aprotic solvents can be a variable that reduces the element effect in activated SNAr reactions. nih.gov This is attributed to the retardation of the second step (expulsion of the leaving group) due to the lack of hydrogen bonding assistance, which can make this step partially or wholly rate-determining. nih.gov
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) lack an acidic proton but have a large dipole moment. They are effective at solvating cations but leave anions (nucleophiles) relatively "bare" and highly reactive. libretexts.org This property makes them ideal for promoting SN2-type and many SNAr reactions, where a strong, unencumbered nucleophile is required for the rate-determining step. libretexts.orglibretexts.org
Nonpolar Solvents: Solvents such as toluene (B28343) and hexane (B92381) are generally poor choices for reactions involving polar or charged reactants and intermediates, as they cannot effectively stabilize them. Their use is typically limited to reactions where the reactants are largely nonpolar.
The following table illustrates the general influence of solvent type on the likely substitution pathways for a hypothetical reaction involving a bromo-azaindole derivative.
| Solvent Type | Key Properties | Effect on Nucleophile | Effect on Intermediates | Favored Mechanism |
| Polar Protic (e.g., H₂O, Methanol) | Hydrogen-bond donor, high polarity | Stabilized (reactivity decreased) | Strongly stabilizes charged intermediates | SN1-like, SNAr (complex effects) |
| Polar Aprotic (e.g., DMF, DMSO) | High polarity, no H-bond donation | "Bare" (reactivity enhanced) | Stabilizes cations | SN2-like, SNAr |
| Nonpolar (e.g., Toluene, Hexane) | Low polarity, no H-bond donation | Poorly solvated | Does not stabilize charged intermediates | Generally disfavored |
Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions
Research on the Suzuki coupling of related halo-heterocycles has shown that a mixture of an organic solvent and an aqueous base is often employed. yonedalabs.com The organic solvent solubilizes the aryl halide and the organoboron reagent, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄) required for the catalytic cycle. yonedalabs.comresearchgate.net
Commonly used solvents and their roles include:
Ethereal Solvents (Dioxane, THF, DME): These are widely used due to their ability to dissolve a broad range of organic substrates and their compatibility with common palladium catalysts. researchgate.net
Aromatic Solvents (Toluene): Toluene is often used for higher temperature reactions and can be effective in promoting catalyst turnover.
Polar Aprotic Solvents (DMF, DMSO): These can be beneficial, particularly for less reactive aryl halides, by promoting the oxidative addition step and helping to keep the palladium catalyst in solution.
Alcohols (e.g., tert-amyl alcohol): Greener solvent alternatives are increasingly being explored. For instance, nickel-catalyzed Suzuki-Miyaura couplings have been successfully performed in tert-amyl alcohol. nih.gov
Water: Used as a co-solvent, water can be crucial for dissolving the base and facilitating the transmetalation step. researchgate.net In some cases, reactions can be run entirely in water, offering significant environmental benefits. researchgate.net
The choice of solvent can significantly impact the yield of a cross-coupling reaction. The following table provides a hypothetical representation of how solvent choice could affect the yield of a Suzuki coupling between this compound and an arylboronic acid, based on established trends for similar systems.
| Solvent System (Organic:Water ratio) | Base | Temperature (°C) | Hypothetical Yield (%) | Rationale |
| 1,4-Dioxane : H₂O (4:1) | K₂CO₃ | 100 | 85 | Standard conditions, good solubility for reactants and reagents. |
| Toluene : H₂O (10:1) | K₃PO₄ | 110 | 78 | Higher temperature may be required; phosphate (B84403) base is often effective. |
| DMF | Cs₂CO₃ | 90 | 92 | Highly polar aprotic solvent can enhance reactivity, especially with less reactive partners. |
| THF : H₂O (2:1) | Na₂CO₃ | 80 | 70 | Lower boiling point may limit reaction rate for challenging substrates. |
| tert-Amyl alcohol : H₂O (5:1) | K₃PO₄ | 100 | 88 | "Green" solvent option showing high efficiency in related systems. nih.gov |
It is also noteworthy that under certain anhydrous conditions, Lewis basic solvents like pyridine can poison the palladium catalyst, hindering the reaction. yonedalabs.com Given that the substrate itself is a pyridine derivative, careful selection of the catalyst, ligand, and solvent system is paramount to avoid catalyst inhibition. Computational studies on related systems have also highlighted the importance of solvent in modifying the electronic structure and, consequently, the reactivity and selectivity of halogenated heterocycles. nsf.govnih.gov
Structure Activity Relationship Sar Studies of 3 Bromo 1h Pyrrolo 3,2 B Pyridin 6 Amine Derivatives in Biological Contexts Non Clinical
Design and Synthesis of Analogs Based on the Pyrrolo[3,2-b]pyridine Scaffold
The development of novel analogs based on the pyrrolo[3,2-b]pyridine core leverages established synthetic methodologies in heterocyclic chemistry. The design process often involves scaffold hopping from other known inhibitor classes or the modification of a lead compound to improve potency, selectivity, or physicochemical properties. mdpi.comdoaj.org The synthesis of derivatives frequently relies on palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents.
Key synthetic strategies for modifying the pyrrolo[3,2-b]pyridine scaffold include:
Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds. For instance, a bromo-substituted pyrrolopyridine, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, can be coupled with various arylboronic acids to generate a library of 6-aryl derivatives. nih.gov This method is invaluable for exploring the structure-activity relationships of substitutions on the pyridine (B92270) ring. A general procedure involves reacting the bromo-intermediate with a substituted phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is essential for forming carbon-nitrogen bonds. It is particularly useful for introducing diverse amine functionalities. For example, in the synthesis of related pyrrolo[2,3-d]pyrimidine analogs, a chloro-substituted precursor is reacted with various amines using a palladium acetate (B1210297) catalyst and a ligand like BINAP to yield the desired aminated products. mdpi.com This approach is critical for creating analogs of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine by modifying the 6-amino group.
Multi-step Synthesis: The construction of the core pyrrolopyridine ring itself can be achieved through various multi-step sequences. One reported method for a related 6-bromo-1H-pyrrolo[3,2-c]pyridine involves the transformation of 2-bromo-5-methylpyridine (B20793) through oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form a key vinyl intermediate, which is then cyclized using iron powder in acetic acid. nih.govsemanticscholar.org
These synthetic approaches provide a robust platform for generating a diverse library of analogs from a starting material like this compound, enabling thorough exploration of the structure-activity landscape. nih.gov
In Vitro Biological Target Engagement Studies
The pyrrolopyridine class of compounds is renowned for its interaction with a variety of protein kinases, many of which are implicated in cancer and inflammatory diseases. The specific substitution pattern on the pyrrolo[3,2-b]pyridine core dictates its target profile and inhibitory potency.
Derivatives of pyrrolopyridine scaffolds have been extensively evaluated for their ability to inhibit protein kinases. While specific data for this compound derivatives are limited, studies on isomeric scaffolds provide significant insight into their potential as kinase inhibitors.
Fibroblast Growth Factor Receptors (FGFRs): The pyrrolopyridine core is a recognized scaffold for FGFR inhibitors. rsc.orgnih.gov In a study exploring new scaffolds for FGFR1 inhibition, a derivative featuring the 1H-pyrrolo[3,2-b]pyridine ring was synthesized and tested. mdpi.com This compound (Table 1, Compound 8) showed a slight decrease in binding activity compared to the parent hit compound, demonstrating that while the scaffold is tolerated, its isomeric form (pyrrolo[2,3-b]pyrazine) was more potent. mdpi.com In contrast, extensive work on the related 1H-pyrrolo[2,3-b]pyridine scaffold has led to the identification of potent FGFR inhibitors, with compounds like 4h showing IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.orgnih.gov
FMS Kinase (CSF-1R): The FMS kinase is another important target for pyrrolopyridine derivatives. A series of diarylamides and diarylureas based on the isomeric pyrrolo[3,2-c]pyridine scaffold were tested for their inhibitory effect against FMS kinase. nih.govtandfonline.comresearchgate.net Several compounds demonstrated potent inhibition, with compound 1r emerging as the most effective, showing an IC₅₀ of 30 nM, which was over three times more potent than the lead compound. nih.govtandfonline.comresearchgate.net
The table below summarizes the enzymatic inhibitory activities of representative pyrrolopyridine derivatives against various kinases.
Comprehensive receptor binding profiling for derivatives of this compound is not extensively documented in publicly available literature. Kinase inhibitor development programs typically include broad panel screening to assess selectivity. For example, a potent pyrrolo[3,2-c]pyridine-based FMS kinase inhibitor, compound 1r , was tested against a panel of 40 kinases and demonstrated good selectivity for FMS. nih.govtandfonline.com Similarly, imidazo[4,5-b]pyridine derivatives were screened across the kinome to confirm their dual inhibitory activity against FLT3 and Aurora kinases with few off-target activities. acs.org Such profiling is crucial for identifying potential off-target effects and ensuring the desired selectivity for the primary therapeutic target.
Direct protein-ligand interaction studies using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound derivatives are not widely reported. However, computational methods, particularly molecular docking, are frequently used to predict and rationalize the binding modes of related pyrrolopyridine inhibitors within the ATP-binding pocket of their target kinases. tandfonline.comnih.gov For example, docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives identified key hydrogen bond interactions with residues like Thrα179 and Asnβ349 in the colchicine (B1669291) binding site of tubulin. tandfonline.com In another study, the binding mode of an imidazo[4,5-d]pyrrolo[2,3-b]pyridine inhibitor was elucidated through a co-crystal structure with JAK2, revealing a critical hydrogen bond with Tyr 931 that contributed to selectivity. acs.org These studies underscore the importance of the pyrrolopyridine nitrogen atoms in forming hydrogen bonds with the kinase hinge region, a characteristic interaction for many Type I kinase inhibitors.
Cellular Pathway Modulation Investigations (e.g., cell proliferation, apoptosis, migration assays)
The enzymatic inhibition of key kinases by pyrrolopyridine derivatives translates into effects on cellular pathways, leading to desired biological outcomes such as the inhibition of cancer cell growth.
Cell Proliferation: Analogs of the pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine scaffolds have demonstrated potent antiproliferative activity across a range of human cancer cell lines. A series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors showed excellent antitumor activity. nih.govsemanticscholar.orgtandfonline.com Compound 10t from this series was particularly potent, with IC₅₀ values of 0.12 µM, 0.15 µM, and 0.21 µM against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, respectively. semanticscholar.orgtandfonline.com Similarly, the FMS kinase inhibitor 1r (a pyrrolo[3,2-c]pyridine) displayed strong antiproliferative effects against ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.govtandfonline.com
Apoptosis and Cell Cycle: The antiproliferative effects of these compounds are often linked to the induction of apoptosis and cell cycle arrest. The pyrrolo[3,2-c]pyridine derivative 10t was shown to significantly cause G2/M phase cell cycle arrest and induce apoptosis in cancer cells. semanticscholar.orgtandfonline.com Further studies on other heterocyclic systems have confirmed that inhibition of target kinases like PIM-1 can lead to a strong reduction in mitochondrial membrane potential and activation of caspase-3, indicating the intrinsic apoptotic pathway is engaged. mdpi.com
Cell Migration: The FGFR inhibitor 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells, which is consistent with the role of FGFR signaling in metastasis. rsc.org
The table below presents the antiproliferative activity of selected pyrrolopyridine analogs in various cancer cell lines.
Structure-Based and Ligand-Based Scaffold Design Efforts
The development of potent and selective inhibitors based on the pyrrolopyridine scaffold is heavily reliant on both structure-based and ligand-based design strategies.
Structure-Based Drug Design (SBDD): When the crystal structure of the target protein is available, SBDD plays a pivotal role. For instance, the design of selective JAK2 inhibitors based on an imidazo[4,5-d]pyrrolo[2,3-b]pyridine scaffold was guided by the co-crystal structure of an early lead compound bound to the kinase. acs.orgnih.gov This structural information revealed key interactions, such as a hydrogen bond with Tyr 931 in the hinge region, which was exploited to enhance selectivity. acs.orgnih.gov Similarly, the development of potent LIMK inhibitors was informed by co-crystal structures, which highlighted the importance of a primary amide for interacting with key residues and a haloaromatic group positioned in a narrow lipophilic back pocket. acs.org
Ligand-Based Design and Scaffold Hopping: In the absence of structural data, or as a complementary approach, ligand-based methods are employed. This includes creating hybrid molecules that combine pharmacophoric elements from different known inhibitors. nih.gov For example, a new series of FGFR inhibitors was designed by creating a hybrid between a dimethoxybenzene motif, known to enhance FGFR selectivity, and a novel 5H-pyrrolo[2,3-b]pyrazine scaffold identified from a previous project. nih.gov Another common strategy is scaffold hopping, where the core of a known inhibitor is replaced with a bioisosteric scaffold, such as replacing a pyrrolopyrimidine with a pyrrolopyridine, to discover novel chemotypes with improved properties. nih.gov The design of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors was based on using the rigid scaffold to lock the conformation of combretastatin (B1194345) A-4, a known natural product inhibitor. tandfonline.com These rational design approaches are instrumental in navigating the chemical space to optimize the biological activity of derivatives of scaffolds like this compound.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a cornerstone of medicinal chemistry, enabling the modulation of a molecule's physicochemical properties to enhance potency, selectivity, and metabolic stability. For the this compound core, several bioisosteric modifications can be envisaged to probe the SAR of its derivatives.
The bromine atom at the 3-position is a key feature, influencing the electronic and lipophilic character of the molecule. It can also serve as a handle for further synthetic modifications. Classical bioisosteric replacements for a bromine atom include other halogens like chlorine or fluorine. estranky.sk These substitutions can fine-tune the electronic nature of the pyrrole (B145914) ring and affect interactions with biological targets. Non-classical bioisosteres for the bromo group could include the trifluoromethyl (CF3) group, which is often used to increase metabolic stability and lipophilicity, or a cyano (CN) group, which can act as a hydrogen bond acceptor.
The 6-amino group is another critical site for modification. This group can participate in hydrogen bonding interactions within a biological target. A classic bioisosteric replacement for an amino group is a hydroxyl group. estranky.sk While this changes the hydrogen bonding capacity from a donor to both a donor and acceptor, it can reveal important information about the binding site. Other potential replacements include a methylamino group or small alkylamines to explore steric tolerance and the impact on basicity. In some contexts, the amine functionality has been found to be crucial for activity in related scaffolds, while in others, it has a minimal impact. koreascience.kr
The following table outlines potential bioisosteric replacements for the key functional groups of this compound.
| Original Functional Group | Position | Potential Bioisosteric Replacement | Rationale for Replacement |
| Bromo (-Br) | 3 | Chloro (-Cl), Fluoro (-F) | Modulate electronics and lipophilicity |
| Bromo (-Br) | 3 | Trifluoromethyl (-CF3) | Increase metabolic stability and lipophilicity |
| Bromo (-Br) | 3 | Cyano (-CN) | Introduce hydrogen bond acceptor capability |
| Amino (-NH2) | 6 | Hydroxyl (-OH) | Alter hydrogen bonding properties |
| Amino (-NH2) | 6 | Methylamino (-NHCH3) | Explore steric and basicity effects |
Pharmacophore Modeling and Virtual Screening Applications for Scaffold Exploration
Pharmacophore modeling and virtual screening are powerful computational techniques to explore the chemical space around a given scaffold and to identify new derivatives with a higher probability of biological activity. nih.govgoogle.com
A pharmacophore model for derivatives of this compound would typically be constructed based on the key interaction features of an active compound. These features would likely include:
A hydrogen bond donor from the pyrrole N-H.
A hydrogen bond donor from the 6-amino group.
A hydrogen bond acceptor from the pyridine nitrogen.
A halogen bond donor from the 3-bromo substituent.
An aromatic/hydrophobic region defined by the bicyclic ring system.
Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify molecules that match the defined spatial arrangement of these features. This approach can rapidly prioritize compounds for synthesis and biological testing, accelerating the discovery of novel active derivatives. nih.gov
Virtual screening can be ligand-based or structure-based. Ligand-based virtual screening would utilize the 3D shape and pharmacophoric features of a known active derivative of this compound as a template to find similar molecules. nih.gov Structure-based virtual screening, on the other hand, would require the 3D structure of the biological target (e.g., a kinase or receptor). Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold could then be docked into the binding site of the target to predict their binding affinity and orientation. This approach can provide detailed insights into the specific interactions that govern biological activity and guide the design of more potent and selective compounds.
In the context of related pyrrolopyridine scaffolds, molecular docking studies have been instrumental in understanding the binding modes of inhibitors. For instance, in the case of 1H-pyrrolo[2,3-b]pyridine inhibitors of fibroblast growth factor receptor (FGFR), docking studies have shown that the pyrrolopyridine core can form crucial hydrogen bonds with the hinge region of the kinase domain. rsc.orgrsc.org Similar studies for this compound derivatives would be invaluable in elucidating their mechanism of action and guiding further optimization.
The table below summarizes how these computational approaches can be applied to the this compound scaffold.
| Computational Method | Application for Scaffold Exploration | Expected Outcome |
| Pharmacophore Modeling | Define the essential 3D arrangement of chemical features required for biological activity. | A 3D query for virtual screening and a hypothesis of key interactions. |
| Ligand-Based Virtual Screening | Search large compound databases for molecules with similar 3D shape and pharmacophoric features to a known active derivative. | A ranked list of diverse compounds for potential acquisition or synthesis. |
| Structure-Based Virtual Screening (Docking) | Predict the binding mode and affinity of derivatives within the active site of a biological target. | Prioritization of derivatives based on predicted binding energy and identification of key interactions to guide further design. |
By systematically applying these bioisosteric replacement strategies and computational methods, researchers can efficiently navigate the chemical space around the this compound scaffold to develop novel compounds for various biological applications.
Applications and Advanced Materials Potential of 3 Bromo 1h Pyrrolo 3,2 B Pyridin 6 Amine and Its Derivatives
Role as a Privileged Scaffold in Chemical Biology Probes
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a rich source for the development of a diverse range of bioactive agents. The pyrrolopyridine core, of which 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine is a member, is widely recognized as such a scaffold. mdpi.com Its structural similarity to endogenous purines allows it to interact with a variety of enzymes and receptors, particularly kinases.
While direct studies on this compound as a chemical biology probe are not extensively documented, research on its isomers provides strong evidence for its potential. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated as potent inhibitors of the colchicine-binding site on tubulin, a critical target in cancer chemotherapy. nih.govtandfonline.com These compounds have demonstrated significant antiproliferative activities against various cancer cell lines. nih.govtandfonline.com
The table below summarizes the activity of a representative 1H-pyrrolo[3,2-c]pyridine derivative, highlighting the potential of this scaffold.
| Compound Derivative | Target | Activity (IC50) | Cancer Cell Lines |
| 10t (an indolyl-substituted 1H-pyrrolo[3,2-c]pyridine) | Tubulin Polymerization | 0.12 - 0.21 µM | HeLa, SGC-7901, MCF-7 |
Data for compound 10t, a derivative of 1H-pyrrolo[3,2-c]pyridine, from Wang, C., et al. (2024). nih.gov
The this compound scaffold, with its bromine atom at the 3-position and an amino group at the 6-position, offers versatile handles for chemical modification. The bromine can be readily functionalized through cross-coupling reactions to introduce a variety of substituents, while the amino group can be acylated, alkylated, or used to form other functional groups. This allows for the systematic exploration of the chemical space around the privileged pyrrolopyridine core to develop highly specific and potent chemical probes for studying biological systems.
Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
The photophysical properties of fused heterocyclic systems like pyrrolopyridines make them attractive candidates for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The extended π-conjugation of the pyrrolopyridine core can lead to efficient charge transport and luminescence.
While there is no direct literature on the application of this compound in OLEDs, studies on related nitrogen-containing polycyclic aromatic hydrocarbons have shown their potential. mdpi.com The introduction of nitrogen atoms into the aromatic scaffold can modulate the HOMO and LUMO energy levels, which is a key factor in designing efficient OLED materials. mdpi.com
The this compound scaffold could be a valuable precursor for synthesizing novel OLED materials. The bromine atom can be utilized in cross-coupling reactions to attach chromophoric units or charge-transporting moieties. The amino group can also be derivatized to fine-tune the electronic properties of the final molecule. The inherent asymmetry of the 1H-pyrrolo[3,2-b]pyridine core could also be advantageous in disrupting intermolecular packing, which can sometimes lead to improved device performance by suppressing aggregation-caused quenching.
Use as Ligands in Catalysis
The nitrogen atoms in the 1H-pyrrolo[3,2-b]pyridine scaffold possess lone pairs of electrons that can coordinate with metal centers, making them potential ligands for catalysis. The specific arrangement of the nitrogen atoms in this scaffold can lead to the formation of stable metal complexes with unique catalytic activities.
Although there are no specific reports on the use of this compound as a ligand, related heterocyclic systems have been successfully employed in catalysis. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been used as substrates in nickel-catalyzed deuteration reactions, highlighting the interaction of this class of compounds with transition metal catalysts. acs.org
The this compound molecule offers multiple potential coordination sites. The pyridine (B92270) nitrogen is a strong coordination site, and the pyrrole (B145914) nitrogen can also participate in metal binding. Furthermore, the amino group at the 6-position can act as an additional coordinating group, potentially leading to the formation of bidentate or tridentate ligands. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, could be modulated by derivatization at the bromine position.
Functional Dyes and Material Science Applications
The chromophoric nature of the 1H-pyrrolo[3,2-b]pyridine core suggests its potential for the development of functional dyes. The absorption and emission properties of such dyes can be tuned by introducing various substituents onto the core structure. The bromine atom on this compound is a key functional group that allows for the facile introduction of a wide range of substituents through well-established cross-coupling reactions, thereby enabling the synthesis of a library of dyes with tailored properties.
The amino group at the 6-position can also be used to modulate the electronic properties of the molecule, for example, by converting it into a donor group in a donor-acceptor type dye architecture. This could lead to dyes with interesting photophysical properties, such as large Stokes shifts or solvatochromism.
Development of Fluorescent Probes and Sensors
Fluorescent probes are essential tools for visualizing and quantifying specific analytes in complex environments. The development of such probes often relies on a fluorophore that changes its emission properties upon binding to the target analyte. The 1H-pyrrolo[3,2-b]pyridine scaffold, with its inherent fluorescence potential, is a promising platform for the design of novel fluorescent sensors.
While direct examples of this compound-based sensors are not available, the broader class of pyrrolopyridine derivatives has shown promise in this area. For instance, a fluorescent chemosensor based on a pyrrolo[3,4-c]pyridine scaffold has been developed for the detection of Fe³⁺/Fe²⁺ ions. acs.orgresearchgate.net Another study reported a fluorescent sensor for Zn²⁺ based on a pyridine-pyridone scaffold. nih.gov These examples demonstrate the utility of pyridine-containing heterocyclic systems in the design of fluorescent sensors.
The this compound molecule could be functionalized at the bromine and amine positions to introduce specific recognition motifs for a target analyte. For example, a chelating group for a specific metal ion could be attached at the bromine position. The binding of the metal ion to the chelating group could then induce a change in the fluorescence of the pyrrolopyridine core, allowing for the detection of the metal ion.
| Sensor Scaffold | Target Analyte | Sensing Mechanism |
| Pyrrolo[3,4-c]pyridine | Fe³⁺/Fe²⁺ | Fluorescence quenching |
| Pyridine-pyridone | Zn²⁺ | Chelation-enhanced fluorescence |
Data from related pyridine-based fluorescent sensors. acs.orgresearchgate.netnih.gov
Role in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The 1H-pyrrolo[3,2-b]pyridine scaffold possesses several features that make it an interesting building block for supramolecular chemistry. The pyrrole N-H and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating the formation of well-defined supramolecular assemblies.
The flat, aromatic nature of the scaffold can lead to π-π stacking interactions, which are another important driving force in the formation of supramolecular structures. By modifying the this compound at the bromine and amine positions, it is possible to introduce additional recognition sites or to control the geometry of the resulting supramolecular assemblies. This could lead to the formation of interesting structures such as molecular tapes, rosettes, or more complex three-dimensional networks with potential applications in areas such as molecular recognition, catalysis, and materials science.
Future Directions and Research Challenges for 3 Bromo 1h Pyrrolo 3,2 B Pyridin 6 Amine Research
Development of Novel and Efficient Synthetic Routes
The development of novel and efficient synthetic routes for 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine and its analogs is crucial for facilitating further research and development. While existing methods provide access to this scaffold, there is a continuous need for more streamlined, cost-effective, and environmentally benign approaches. Future research in this area could focus on:
Palladium-Catalyzed Cross-Coupling Reactions: The use of palladium-catalyzed cross-coupling reactions has been instrumental in the synthesis of N3-substituted 2,3-diaminopyridines from 3-halo-2-aminopyridines. nih.gov The application of ligands like RuPhos and BrettPhos with LiHMDS as a base has proven effective for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with various amines. nih.gov Further exploration of these and other advanced catalyst systems could lead to more efficient and versatile synthetic routes to this compound derivatives.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has the potential to significantly reduce reaction times and improve yields. For instance, the Suzuki cross-coupling reaction between 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and substituted phenylboronic acids has been successfully carried out in a microwave reactor. nih.gov Applying this technology to the synthesis of this compound could offer a more rapid and efficient alternative to conventional heating methods.
Flow Chemistry: Continuous flow chemistry offers several advantages over batch processing, including improved safety, scalability, and product consistency. The development of flow-based synthetic methods for this compound would be a significant advancement, particularly for large-scale production.
Mechanochemistry: A mechanochemical nickel-catalyzed method has been reported for the dechlorination-deuteration of aryl chlorides, demonstrating the potential of ball-milling techniques in facilitating challenging transformations. acs.org Investigating mechanochemical approaches for the synthesis of the target compound could lead to solvent-free or solvent-minimized processes.
A comparative table of synthetic methodologies is presented below:
| Methodology | Potential Advantages | Key Considerations |
| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, good functional group tolerance. | Catalyst cost, ligand sensitivity, potential for metal contamination in the final product. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Specialized equipment required, potential for localized overheating. |
| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters, ease of automation. | Initial setup cost, potential for clogging in narrow channels. |
| Mechanochemistry | Reduced solvent usage, potential for novel reactivity, energy efficiency. | Scalability challenges, specialized equipment needed. |
Exploration of Underexplored Reactivity Profiles
The this compound scaffold possesses multiple reactive sites that can be exploited for the synthesis of diverse chemical libraries. While some of its reactivity has been explored, there remain underexplored avenues for chemical modification.
The bromine atom at the 3-position is a key handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. nih.govnih.gov The amino group at the 6-position and the pyrrole (B145914) nitrogen also offer sites for functionalization. Future research should aim to:
Investigate Regioselectivity: A deeper understanding of the regioselectivity of reactions involving the different nitrogen atoms and the bromo-substituent is needed. This will enable more precise control over the synthesis of specific isomers and derivatives.
Explore Novel Coupling Partners: While reactions with boronic acids and amines are relatively common, the exploration of other coupling partners, such as organozinc, organotin, and organosilicon reagents, could lead to the discovery of novel chemical entities with unique biological activities.
Functionalization of the Pyrrole Ring: The pyrrole ring of the 1H-pyrrolo[3,2-b]pyridine core is another site for potential modification. Reactions such as Friedel-Crafts acylation, Vilsmeier-Haack formylation, and various cycloaddition reactions could be investigated to further expand the chemical space around this scaffold.
Advanced Computational Modeling for Property Prediction
Computational modeling techniques, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, can play a pivotal role in accelerating the discovery and optimization of novel compounds derived from this compound.
A DFT study on 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine has demonstrated the utility of these methods in determining optimal molecular structures and investigating physicochemical properties. tandfonline.com Similar computational approaches can be applied to this compound and its derivatives to:
Predict Physicochemical Properties: Properties such as LogP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can be calculated to assess the druglikeness of virtual compounds before their synthesis. chemscene.com
Guide Synthetic Efforts: Computational modeling can help predict the reactivity of different sites on the molecule, aiding in the design of more efficient and selective synthetic routes.
Elucidate Structure-Activity Relationships (SAR): By building and validating QSAR models, researchers can identify the key structural features that contribute to the biological activity of these compounds, thereby guiding the design of more potent and selective molecules. nih.gov Molecular docking studies can further reveal binding interactions with target proteins. nih.gov
The following table summarizes key computational parameters for this compound:
| Parameter | Predicted Value | Reference |
| Molecular Weight | 212.05 g/mol | chemscene.com |
| Molecular Formula | C₇H₆BrN₃ | chemscene.com |
| XLogP3 | 1.9 | uni.lu |
| Hydrogen Bond Donor Count | 2 | chemscene.com |
| Hydrogen Bond Acceptor Count | 2 | chemscene.com |
| Rotatable Bond Count | 0 | chemscene.com |
| Topological Polar Surface Area | 54.7 Ų | chemscene.com |
Expansion into Novel Biological Target Classes (non-clinical)
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated for their activity against a range of biological targets, particularly protein kinases. nih.govrsc.orggoogle.com However, the therapeutic potential of this chemical class extends beyond kinases. Future non-clinical research should focus on exploring the activity of this compound derivatives against novel biological target classes.
Acetyl-CoA Carboxylase (ACC) Inhibitors: Derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been identified as potent inhibitors of ACC1, a key enzyme in fatty acid synthesis. nih.gov This suggests that the scaffold could be a starting point for the development of agents for metabolic disorders.
Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) Inhibitors: A scaffold hopping strategy from a known AKT inhibitor led to the discovery of potent and selective inhibitors of LATS1/2, which play a crucial role in the Hippo signaling pathway. acs.orgacs.org This highlights the potential of pyrrolopyridine derivatives in regenerative medicine.
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors: Pyrrolopyrimidine and pyrrolopyridine derivatives have been designed as non-nucleotide-derived inhibitors of ENPP1, which can stimulate the STING pathway for cancer immunotherapy. researchgate.net
Other Potential Targets: The structural similarity of the pyrrolopyridine core to other endogenous ligands suggests that derivatives could be developed to target a wide range of other protein families, such as G-protein coupled receptors (GPCRs), nuclear hormone receptors, and ion channels. bioduro.comresearchgate.net
A table of potential non-clinical biological targets for derivatives of this compound is provided below:
| Target Class | Potential Therapeutic Area (Non-Clinical) | Reference |
| Protein Kinases (e.g., FLT3, FGFR, SIK2) | Oncology | nih.govrsc.orggoogle.com |
| Acetyl-CoA Carboxylase (ACC) | Metabolic Disorders | nih.gov |
| Large Tumor Suppressor Kinases (LATS1/2) | Regenerative Medicine | acs.orgacs.org |
| Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) | Immuno-oncology | researchgate.net |
| N-methyl-D-aspartate (NMDA) Receptors | Neurological Disorders | researchgate.net |
| Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) | Cardiovascular and Renal Disease | google.com |
Integration into Multidisciplinary Research Platforms
The full potential of this compound and its derivatives can be realized through their integration into multidisciplinary research platforms. These platforms bring together experts from various fields, including medicinal chemistry, biology, pharmacology, and computational science, to accelerate the drug discovery and development process. bioduro.com
Integrated Drug Discovery (IDD) Platforms: IDD platforms provide a comprehensive suite of services, from hit identification and lead optimization to preclinical candidate selection. bioduro.com By utilizing such platforms, researchers can efficiently advance promising compounds derived from this compound through the drug discovery pipeline.
Chemical Biology Approaches: Chemical biology utilizes small molecules to probe biological systems. Derivatives of this compound can be developed as chemical probes to study the function of specific proteins and pathways, leading to a better understanding of disease mechanisms.
Systems Biology and Pharmacology: By combining experimental data with computational modeling, systems biology and pharmacology approaches can provide a holistic view of how a drug affects a biological system. Integrating data on the activity of this compound derivatives into these models can help predict their efficacy and potential off-target effects.
Q & A
Q. What are the recommended synthetic routes for 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine?
The compound can be synthesized via direct bromination of its parent scaffold using N-bromosuccinimide (NBS) in dichloromethane (DCM), followed by purification via silica gel chromatography . Alternatively, alkylation of a pyrrolopyridine precursor using NaH and methyl iodide in DMF at 0°C yields derivatives, though optimization of reaction time and temperature is critical to avoid side reactions .
Q. How can the purity and structural integrity of this compound be validated?
Characterization typically involves ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at position 3 and amine at position 6) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., theoretical vs. observed m/z for C₇H₆BrN₃: 227.97 g/mol). Elemental analysis (C, H, N) further confirms purity, with deviations >0.3% indicating impurities .
Q. What are the key reactivity features of the bromine substituent in this compound?
The bromine at position 3 is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling functionalization with aryl/heteroaryl groups. However, competing reactions at the amine group (position 6) may require protection strategies, such as Boc or acetyl groups, to preserve regioselectivity .
Q. What solvents and conditions stabilize this compound during storage?
The compound is hygroscopic and prone to decomposition under light. Storage in anhydrous DMSO or DMF at -20°C in amber vials is recommended. Hydrochloride salt derivatives (e.g., 1H-pyrrolo[3,2-b]pyridin-6-amine hydrochloride) exhibit improved stability and solubility in polar solvents .
Advanced Research Questions
Q. How do electronic and steric effects influence substitution reactions at position 3?
Studies on analogous pyrrolopyridines show that electron-withdrawing groups (e.g., Br) enhance reactivity in SNAr reactions but may sterically hinder bulky coupling partners. Computational modeling (DFT) predicts activation barriers for cross-coupling reactions, guiding ligand selection (e.g., Pd(PPh₃)₄ vs. XPhos) .
Q. What strategies mitigate competing side reactions during functionalization?
Q. How can green chemistry principles be applied to its synthesis?
A meglumine-catalyzed multicomponent reaction (MCR) in aqueous ethanol at 60°C offers a solvent-efficient route. However, aliphatic aldehydes and electron-donating substituents on reactants may reduce yields due to competing pathways, necessitating careful optimization of reactant ratios .
Q. What analytical challenges arise in quantifying trace impurities?
LC-MS with a C18 column and 0.1% formic acid mobile phase resolves degradation products (e.g., dehalogenated derivatives). Limits of detection (LOD) <0.1% require tandem MS (MS/MS) for confirmation .
Q. How does the compound’s solubility impact biological assay design?
The free base has limited aqueous solubility (≤1 mg/mL in PBS), necessitating DMSO stock solutions. For in vitro assays, dilution into buffer containing 0.1% Tween-80 prevents precipitation. Hydrochloride salts improve solubility but may alter pharmacokinetic profiles .
Q. What computational tools predict its metabolic stability?
ADMET Predictor™ or SwissADME models estimate cytochrome P450 interactions and metabolic sites. The amine group at position 6 is a predicted site of glucuronidation, while bromine at position 3 slows hepatic clearance .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
